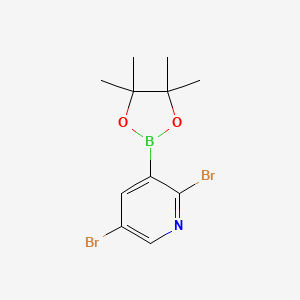

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Historical Context of Pyridine Boronic Ester Derivatives

The development of pyridine boronic ester derivatives represents a significant evolution in organometallic chemistry that emerged from the foundational work on cross-coupling reactions established in the late twentieth century. Early investigations into pyridinylboronic acids revealed substantial challenges related to stability and reactivity, particularly with compounds bearing heteroaromatic nitrogen atoms that could coordinate to metal centers or undergo competitive protodeboronation reactions. The historical development of these compounds was driven by the need to overcome the inherent instability of pyridine boronic acids, which exhibited rapid decomposition under many reaction conditions due to the formation of zwitterionic intermediates that facilitated carbon-boron bond cleavage.

Research efforts in the early 2000s demonstrated that pyridine boronic acids, particularly those with substitution patterns similar to 2,5-dibromo derivatives, suffered from pronounced protodeboronation reactions that significantly limited their synthetic utility. The mechanistic understanding of these decomposition pathways led to the development of stabilized boronic ester derivatives, where the boronic acid functionality was protected as a cyclic ester to prevent unwanted hydrolysis and decomposition. The pinacol ester protecting group emerged as particularly effective due to its ability to resist hydrolysis while maintaining the necessary reactivity for transmetalation processes in palladium-catalyzed cross-coupling reactions.

The synthesis of multiply substituted pyridine boronic esters, such as this compound, represented a culmination of these synthetic developments. Five distinct approaches to pyridinylboronic acid and ester synthesis were established, including halogen-metal exchange followed by borylation, directed ortho-metalation strategies, palladium-catalyzed cross-coupling with diborane reagents, iridium or rhodium catalyzed carbon-hydrogen borylation, and cycloaddition methodologies. The availability of these diverse synthetic routes enabled the preparation of complex pyridine boronic ester derivatives with precise substitution patterns that could be tailored for specific synthetic applications.

Table 2: Historical Development Timeline of Pyridine Boronic Ester Chemistry

Structural Significance of Boronate Functionalization in Heteroaromatic Systems

The structural significance of boronate functionalization in heteroaromatic systems extends far beyond simple functional group installation, encompassing fundamental changes in electronic distribution, reactivity patterns, and coordination behavior that dramatically influence the chemical properties of the resulting compounds. In the case of this compound, the boronate functionality introduces a three-coordinate boron center that exhibits unique electronic properties compared to traditional organic functional groups. The boron atom in the pinacol ester exists in a planar geometry with a vacant p-orbital that can participate in conjugation with the adjacent pyridine ring system, creating extended electronic delocalization that influences both the compound's reactivity and spectroscopic properties.

The positioning of the boronate group at the 3 position of the pyridine ring creates a distinctive electronic environment where the electron-deficient boron center interacts with the π-system of the heteroaromatic ring. This interaction results in modulation of the pyridine's electron density distribution, affecting both the nucleophilic and electrophilic character of various positions around the ring. The presence of bromine substituents at the 2 and 5 positions further modifies the electronic properties through their electron-withdrawing inductive effects, creating a complex electronic landscape that enables selective reactivity patterns in subsequent chemical transformations.

The boronate ester functionality also provides unique opportunities for stereoselective transformations, as demonstrated in recent research on stereospecific coupling reactions. The pinacol ester framework can accommodate chiral information when derived from chiral secondary or tertiary boronic esters, enabling the transfer of stereochemical information through migration processes. When this compound participates in lithiation and subsequent migration reactions, the boronate complex formation followed by activation can lead to stereospecific carbon-carbon bond formation with retention of stereochemical integrity.

The multifunctional nature of this compound enables sequential functionalization strategies where different reactive sites can be addressed independently. The bromine substituents can participate in conventional cross-coupling reactions, while the boronate ester can undergo transmetalation processes or serve as a nucleophilic partner in various transformations. This orthogonal reactivity pattern allows for the construction of complex molecular architectures through carefully designed synthetic sequences that exploit the unique reactivity profile of each functional group while maintaining compatibility between different reaction conditions.

Table 3: Structural Features and Their Chemical Significance

Propriétés

IUPAC Name |

2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUAFHXDIYFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694418 | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-17-2 | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions.

Mode of Action

It’s known that compounds containing a boronic ester group, such as this one, can participate in borylation reactions. In these reactions, the boronic ester group can form bonds with other organic compounds in the presence of a palladium catalyst.

Biochemical Pathways

It’s known that boronic esters are often used in organic synthesis to modify or create new organic compounds.

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds through chemical reactions.

Action Environment

The action, efficacy, and stability of 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its reactivity in chemical reactions can be affected by the presence of a catalyst.

Activité Biologique

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 852228-17-2) is a synthetic compound that belongs to the class of heteroarylboronic acid esters. Its unique structure incorporates bromine and boron functionalities, which are significant in various chemical reactions and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14BBr2NO2

- Molecular Weight : 362.86 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is critical in the formation of carbon-carbon bonds in organic synthesis. The presence of the boronic ester group allows for borylation reactions that can modify or create new organic compounds .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- Cell Proliferation Inhibition : Studies have shown that structurally related boron-containing compounds can inhibit cell proliferation in various cancer cell lines. The introduction of bromine atoms enhances the cytotoxicity against these cells due to increased reactivity and interaction with biological targets .

Case Studies

- Inhibition of Tubulin Polymerization : A study assessed the effects of related compounds on tubulin polymerization. Results indicated that certain derivatives demonstrated IC50 values significantly lower than standard treatments (e.g., CA-4), suggesting potential as a chemotherapeutic agent .

- Apoptosis Induction : Compounds with similar structures were found to induce apoptosis in cancer cells through caspase activation pathways. For instance, treatments with specific derivatives led to a marked increase in caspase-3 activation compared to controls .

Data Table: Biological Activity Overview

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of boronic ester-functionalized pyridines, which are critical intermediates in pharmaceutical and materials synthesis. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Boronic Ester Pyridine Derivatives

Stability and Handling

Méthodes De Préparation

Iridium-Catalyzed C–H Borylation of Pyridine Derivatives

A highly selective method for installing the boronate ester group on pyridine rings involves iridium-catalyzed C–H borylation. This method enables direct functionalization of pyridine C–H bonds adjacent to substituents such as bromine. Key features include:

- Catalyst system: Iridium complexes with bipyridine or phenanthroline ligands.

- Reagents: Pinacolborane or bis(pinacolato)diboron as boron sources.

- Conditions: Often solvent-free or in inert solvents, mild temperatures.

- Selectivity: Steric and electronic factors guide regioselective borylation at the 3-position of 2,5-dibromopyridine substrates.

This approach avoids pre-functionalization steps and allows for late-stage modification of brominated pyridines. However, yields may vary depending on the presence of other substituents and steric hindrance.

Miyaura Borylation of 2,5-Dibromopyridine

The classical Miyaura borylation reaction is a palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron to form arylboronate esters. For 2,5-dibromopyridine:

- Step 1: Selective borylation at the 3-position is achieved by controlling reaction stoichiometry and catalyst choice.

- Catalysts: Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used.

- Bases: Potassium acetate or carbonate facilitate transmetalation.

- Solvents: Dioxane, toluene, or DMF under inert atmosphere.

- Temperature: Typically 80–100 °C.

This method requires careful optimization to avoid multiple borylations or debromination side reactions. The presence of bromine atoms at positions 2 and 5 can influence the reactivity and selectivity.

Bromination of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

An alternative approach involves first preparing 3-borylated pyridine, followed by selective bromination at positions 2 and 5:

- Brominating agents: N-bromosuccinimide (NBS), bromine, or other electrophilic bromine sources.

- Conditions: Controlled temperature and stoichiometry to avoid over-bromination.

- Solvent: Typically dichloromethane or acetonitrile.

This method requires regioselective bromination, which is facilitated by the directing effects of the boronate ester and pyridine nitrogen.

Reaction Conditions and Yields

| Preparation Method | Catalyst/System | Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(cod)(OMe)]2 + bipyridine | Bis(pinacolato)diboron | Solvent-free or THF | 80–100 | 60–85 | High regioselectivity, mild conditions |

| Miyaura borylation of 2,5-dibromopyridine | Pd(dppf)Cl2 or Pd(PPh3)4 | Bis(pinacolato)diboron + base | Dioxane/toluene | 80–100 | 55–80 | Requires careful control to avoid side reactions |

| Bromination of 3-borylpyridine | NBS or Br2 | N/A | DCM or MeCN | 0–25 | 50–75 | Selective bromination at positions 2 and 5 |

Research Findings and Analysis

Regioselectivity: Steric hindrance from bromine substituents at positions 2 and 5 directs borylation to the 3-position, as confirmed by iridium-catalyzed C–H activation studies. However, incomplete conversions or catalyst deactivation can occur if substituents interfere with catalyst coordination.

Stability: The boronate ester derivatives of pyridines, especially α-borylated ones, tend to have limited shelf life and can decompose upon prolonged storage. This necessitates immediate use or storage under inert conditions.

Catalyst deactivation: Presence of bromine substituents can sometimes deactivate catalysts during borylation, leading to incomplete conversion. Optimizing ligand and catalyst loading can mitigate this.

Synthetic utility: The dual presence of bromine and boronate ester groups in the molecule enables sequential Suzuki cross-coupling reactions, facilitating the construction of complex heteroaromatic frameworks for pharmaceuticals and materials science.

Q & A

Q. What are the key synthetic strategies for preparing 2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via halogenation and subsequent boronylation. For example:

- Bromination of pyridine derivatives at specific positions (2,5-dibromo substitution) using bromine or NBS (N-bromosuccinimide) under controlled conditions.

- Introduction of the pinacol boronate group via Miyaura borylation, employing Pd-catalyzed cross-coupling with bis(pinacolato)diboron. Reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, and K₃PO₄ in THF at 80°C) are critical for regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : Analyze H, C, and B NMR to confirm substitution patterns and boron environment.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- X-ray crystallography : For unambiguous structural confirmation, use software like SHELX or OLEX2 for refinement .

Q. What are the common reactivity patterns of the boronate ester group in this compound?

The pinacol boronate group enables Suzuki-Miyaura cross-coupling reactions. Key considerations:

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF in THF/H₂O.

- Electrophile compatibility : Aryl/heteroaryl halides (Br, I) or triflates. For example, coupling with aryl iodides yields biaryls .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Data collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors in electron density maps.

- Refinement tools : Use SHELXL for small-molecule refinement, incorporating restraints for disordered atoms. Validate with R-factors and residual density analysis .

- Twinned crystals : Apply twin-law corrections in OLEX2 for accurate space group determination .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Ligand screening : Test electron-rich ligands (e.g., XPhos, SPhos) to enhance Pd catalyst turnover.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for improved solubility of aryl halides.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventionally) .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity?

- Orthogonal coupling : The bulky boronate group directs electrophilic substitution to the less hindered C-3 position.

- Steric maps : Calculate using DFT (Density Functional Theory) to predict regioselectivity in multi-step syntheses .

Q. What are the applications of this compound in materials science?

- OLEDs : Acts as a precursor for emissive layer components. For example, coupling with aryl amines generates electron-transport materials .

- Coordination chemistry : Forms ligands for transition-metal complexes (e.g., Fe(II)-terpyridine analogs) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions with this boronate?

- Oxygen sensitivity : Degas solvents and use Schlenk-line techniques to prevent Pd(0) oxidation.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/H₂O .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How to design experiments for studying hydrolytic stability of the boronate group?

- Kinetic studies : Monitor degradation in buffered solutions (pH 4–10) using B NMR.

- Stabilization : Add pinacol or ethylene glycol to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.